molecular formula C9H6N2O3 B3049815 1-Phenylimidazolidine-2,4,5-trione CAS No. 2211-33-8

1-Phenylimidazolidine-2,4,5-trione

Cat. No. B3049815
CAS RN: 2211-33-8
M. Wt: 190.16 g/mol
InChI Key: AVIPDXGMHBJIGG-UHFFFAOYSA-N
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Description

1-Phenylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C9H6N2O3 . It is a standard laboratory chemical .


Molecular Structure Analysis

The molecular weight of 1-Phenylimidazolidine-2,4,5-trione is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H, (H,10,12,14) . The compound has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond .


Physical And Chemical Properties Analysis

1-Phenylimidazolidine-2,4,5-trione is a powder with a melting point of 209-210°C . It has a density of 1.468g/cm3 and a refractive index of 1.621 . The compound is soluble in water .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

1-Phenylimidazolidine-2,4,5-trione and its derivatives have shown promise in inhibiting cholinergic enzymes, particularly acetylcholinesterase and butyrylcholinesterase. This inhibition is significant because it suggests potential therapeutic applications for conditions like Alzheimer's disease, where these enzymes play a crucial role. For instance, a study synthesized a series of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety, which demonstrated substantial inhibitory activity against these enzymes, surpassing the standard drug rivastigmine in some cases (Pejchal et al., 2011).

Antidepressant Activity

Another application of 1-Phenylimidazolidine-2,4,5-trione derivatives is in the field of psychiatry. Some novel benzimidazole bearing pyrimidine-trione based MAO-A inhibitors, synthesized through reactions involving 1-Phenylimidazolidine-2,4,5-trione, have demonstrated significant antidepressant activity. These compounds were found to be effective in reducing immobility times in animal models, suggesting potential for use in treating depression (Mathew et al., 2016).

Herbicidal Applications

In the agricultural sector, derivatives of 1-Phenylimidazolidine-2,4,5-trione have been explored for their herbicidal properties. A study focusing on solution-phase parallel syntheses of these compounds found that certain derivatives exhibited good herbicidal activity. This finding suggests a potential application in controlling weed growth in agriculture (Li et al., 2013).

Antiulcer Properties

1-Phenylimidazolidine-2,4,5-trione derivatives have also been studied for their potential antiulcer effects. A research paper discusses the synthesis of novel derivatives and their evaluation for antiulcer activity. The results indicated that some compounds offered significant protection against ulcers in rat models, comparable to the standard omeprazole (Mathew et al., 2013).

Mechanism of Action

1-Phenylimidazolidine-2,4,5-trione has been found to be a highly active inhibitor of acetylcholinesterase and butyrylcholinesterase . This suggests that it could have potential applications in the treatment of diseases where these enzymes play a role.

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has the hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As for future directions, more research is needed to fully understand the potential applications of 1-Phenylimidazolidine-2,4,5-trione. Given its inhibitory activity on acetylcholinesterase and butyrylcholinesterase, it could be explored for use in the treatment of diseases where these enzymes are implicated .

properties

IUPAC Name

1-phenylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIPDXGMHBJIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341949
Record name 1-phenylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenylimidazolidine-2,4,5-trione

CAS RN

2211-33-8
Record name 1-phenylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-2,4,5-IMIDAZOLIDINETRIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

272.3 g of N-phenylurea are dissolved in 1.5 liters of tetrahydrofuran. The solution is heated to 50°C and slowly treated with 171 ml of oxalyl chloride, in the course of which the reaction temperature should not exceed 65°C. Stirring is continued for 1 hour at room temperature and then for 4 hours under reflux. The reaction mixture is evaporated and the residue is recrystallised from isopropanol to give 1-phenyl-2,4,5-trioxo-imidazolidine (m.p. 214°-216°C).
Quantity
272.3 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
171 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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